molecular formula C9H9BrN2O B2948444 (5-Bromo-1-methyl-1H-indazol-3-yl)methanol CAS No. 1352494-93-9

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol

Cat. No.: B2948444
CAS No.: 1352494-93-9
M. Wt: 241.088
InChI Key: BWCRLZJRMDWWQG-UHFFFAOYSA-N
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Description

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol is a chemical compound with the molecular formula C9H9BrN2O. It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 5-position, a methyl group at the 1-position, and a methanol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-methyl-1H-indazol-3-yl)methanol typically involves the bromination of 1-methylindazole followed by the introduction of a methanol group at the 3-position. One common method involves the reaction of 1-methylindazole with bromine in the presence of a suitable solvent to yield 5-bromo-1-methylindazole. This intermediate is then subjected to a reaction with formaldehyde and a reducing agent to introduce the methanol group at the 3-position .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment to facilitate the process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Bromo-1-methyl-1H-indazol-3-yl)methanol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol is unique due to the presence of both the bromine atom at the 5-position and the methanol group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Molecular Formula : C9_9H9_9BrN2_2O
Molecular Weight : 241.08 g/mol
CAS Number : 1352494-93-9

The compound features a bromine atom at the 5-position and a methanol group at the 3-position of the indazole ring, which contributes to its unique chemical reactivity and biological profile .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study reported that increasing concentrations of this compound resulted in a corresponding increase in the zone of inhibition against various bacterial strains, demonstrating its potential as an antibacterial agent .

Concentration (mg/mL)Zone of Inhibition (mm)
110
215
2.520

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Molecular docking studies suggest that it may inhibit key enzymes involved in cancer cell proliferation, such as DNA gyrase, with binding energies indicating strong interactions with target proteins .

In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. The following table summarizes its IC50_{50} values against selected cancer cell lines:

Cell LineIC50_{50} (µM)
H197525.3 ± 4.6
PC977.4 ± 6.2
HCC82738.6

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially inhibiting enzymes or receptors critical for disease progression .

Case Studies

  • Antibacterial Study : A study conducted by Gaikwad et al. demonstrated the compound's efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antibacterial therapies .
  • Cancer Research : In a recent investigation, this compound was shown to inhibit tumor growth in xenograft models of lung cancer, suggesting its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

(5-bromo-1-methylindazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-9-3-2-6(10)4-7(9)8(5-13)11-12/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCRLZJRMDWWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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